ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ester group (ethyl 2-oxoacetate), an amine group, a thieno[3,4-c]pyrazole ring, and a p-tolyl group. These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the thieno[3,4-c]pyrazole ring indicates a fused ring system, which could have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. The ester group could undergo hydrolysis or transesterification reactions, while the amine group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the ester and the amine could impact its solubility in different solvents .Scientific Research Applications
Chemoselective Synthesis Applications
One study discusses the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines using ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, showcasing the synthetic versatility of related compounds for the production of a range of products. This methodology highlights the potential for creating compounds with moderate to good yields, suggesting applications in designing molecules with specific properties for further research or industrial applications (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).
Protein-Tyrosine Phosphatase Inhibitors
Another study focuses on the synthesis and evaluation of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. These compounds were shown to be effective inhibitors, suggesting the relevance of ethyl 2-oxoacetate derivatives in developing therapeutic agents targeting specific enzymes involved in disease processes (Navarrete-Vázquez, Ramírez-Martínez, Estrada-Soto, Nava-Zuazo, Paoli, Camici, Escalante-García, Medina-Franco, López-Vallejo, & Ortiz-Andrade, 2012).
Corrosion Inhibition
Research into the corrosion inhibition properties of pyranpyrazole derivatives for mild steel, which includes compounds with structural similarities to ethyl 2-oxoacetate derivatives, highlights the potential industrial applications in protecting metals from corrosion. These studies demonstrate the relationship between molecular structure and corrosion inhibition efficiency, providing insights into the development of new inhibitors (Dohare, Ansari, Quraishi, & Obot, 2017).
Antitumor Activity
The synthesis and antitumor activity of certain ethyl 2-oxoacetate derivatives, such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, have been explored, indicating the potential of these compounds in anticancer research. Such studies provide a foundation for further investigation into the therapeutic applications of these molecules (Liu, Shi, Hao, Liu, Ding, Wang, & Chen, 2018).
Mechanism of Action
Target of Action
Pyrazolines and their derivatives have been found to interact with a variety of biological targets, including enzymes like acetylcholinesterase . .
Mode of Action
The mode of action of pyrazolines can vary depending on the specific compound and its targets. For example, some pyrazolines inhibit the activity of enzymes, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolines can affect various biochemical pathways depending on their specific targets. For instance, inhibition of acetylcholinesterase can affect nerve signal transmission .
Result of Action
The molecular and cellular effects of pyrazolines can include changes in enzyme activity, alterations in signal transmission, and potential antioxidant and antitumor activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with hydrazine-coupled pyrazole derivatives, which are known for their antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in the metabolic pathways of Leishmania and Plasmodium species, thereby disrupting their life cycles and reducing their pathogenicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s interaction with hydrazine-coupled pyrazole derivatives, for instance, involves molecular docking to the active sites of enzymes, thereby inhibiting their activity and leading to the observed antileishmanial and antimalarial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antileishmanial and antimalarial activities without noticeable toxic effects. At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of pathogenic organisms such as Leishmania and Plasmodium species. These interactions can lead to changes in metabolic flux and metabolite levels, thereby disrupting the normal metabolic processes of these organisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells. These interactions are crucial for the compound’s efficacy, as they determine its concentration at the site of action .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is critical for its interaction with target biomolecules and the subsequent biochemical effects .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-3-24-16(21)15(20)17-14-12-8-25(22,23)9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMCPIXIQBVONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.